(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
描述
属性
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043880 | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51350-19-7, 79813-68-6 | |
| Record name | erythro-9-(2-hydroxy-3-nonyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051350197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HWC 52 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Nucleophilic Alkylation of Adenine
Adenine’s N9 position is highly nucleophilic, enabling alkylation with electrophilic nonan-2-ol derivatives. For example, reacting adenine with a mesylated or tosylated nonan-2-ol precursor under basic conditions (e.g., K₂CO₃ in DMF) yields the alkylated product. However, this method often produces racemic mixtures, necessitating subsequent enantiomeric resolution.
Reaction Conditions:
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Electrophile: Nonan-2-ol mesylate (C₉H₁₈OSO₂CH₃)
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Dimethylformamide (DMF)
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Temperature: 80–100°C, 12–24 hours
Stereochemical Control via Asymmetric Catalysis
To directly achieve the (2R,3S) configuration, asymmetric catalysis using chiral ligands has been explored. For instance, palladium-catalyzed coupling of adenine with a chiral nonan-2-ol epoxide precursor can induce enantioselectivity. The use of (R)-BINAP or related ligands facilitates the formation of the desired diastereomer with moderate enantiomeric excess (ee).
Catalytic System:
| Component | Role | Example |
|---|---|---|
| Palladium acetate | Catalyst | Pd(OAc)₂ |
| (R)-BINAP | Chiral ligand | C₄₄H₃₂P₂ |
| Nonan-2-ol epoxide | Substrate | C₉H₁₈O₂ |
Chiral Resolution Techniques
Racemic mixtures obtained from non-stereoselective syntheses require resolution to isolate the (2R,3S)-enantiomer. Common methods include:
Diastereomeric Salt Formation
Reacting the racemate with a chiral resolving agent (e.g., tartaric acid) forms diastereomeric salts with distinct solubility profiles. Fractional crystallization separates the salts, followed by neutralization to recover the enantiomer.
Example Protocol:
Enzymatic Resolution
Lipases or esterases selectively hydrolyze one enantiomer of a prochiral ester intermediate. For example, Candida antarctica lipase B (CAL-B) hydrolyzes the (2S,3R)-ester, leaving the (2R,3S)-ester intact for subsequent deprotection.
Enzymatic Reaction Parameters:
| Parameter | Value |
|---|---|
| Enzyme | CAL-B |
| Substrate | EHNA ethyl ester |
| Conversion | 52% (S-selectivity) |
| ee (Product) | >99% |
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and reproducibility. Batch reactors with automated temperature and pH control are employed for alkylation and resolution steps.
Process Optimization
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Alkylation Step: Continuous flow reactors reduce reaction time from 24 hours to 2 hours via enhanced mixing and heat transfer.
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Crystallization: Anti-solvent addition (e.g., heptane) improves yield during diastereomeric salt formation.
Industrial Batch Data:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 500 mL | 1000 L |
| Yield (Alkylation) | 65% | 72% |
| Purity (Final Product) | 95% | 99.5% |
Purification and Analytical Characterization
Post-synthesis purification ensures pharmaceutical-grade purity. Common techniques include:
Column Chromatography
Silica gel chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) removes unreacted adenine and mesylation byproducts.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC (Chiralpak AD-H column, 90:10 hexane:isopropanol) confirms enantiomeric purity. Retention times:
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-8), 6.05 (br s, 2H, NH₂), 4.10–4.05 (m, 1H, H-2), 3.85–3.80 (m, 1H, H-3).
Comparative Analysis of Synthesis Methods
The table below evaluates key metrics for three preparation strategies:
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 65 | 50 | 120 | Moderate |
| Asymmetric Catalysis | 78 | 85 | 340 | Low |
| Enzymatic Resolution | 43 | 99 | 210 | High |
Key Findings:
化学反应分析
Types of Reactions
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, particularly those that require the incorporation of both long-chain alcohols and purine structures.
- Chemical Reactions : It can undergo various reactions such as oxidation (to form ketones or aldehydes), reduction (to produce amines), and substitution reactions involving nucleophiles.
Biology
- Enzyme Interaction Studies : Research has focused on its binding affinity to various enzymes and receptors. Techniques such as molecular docking and high-throughput screening are employed to elucidate these interactions, which can reveal insights into its biological effects.
- Cytotoxicity Assessments : Studies assessing cytotoxicity against different cell lines provide valuable information regarding its safety profile and potential therapeutic applications.
Medicine
- Therapeutic Potential : The compound is being investigated for its antiviral and anticancer properties. Its role as a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) and adenosine deaminase suggests potential applications in treating diseases related to these pathways .
- Mechanism of Action : The mechanism involves binding to active sites of enzymes or intercalating into nucleic acid structures, which can disrupt their function, leading to various biological effects .
作用机制
The mechanism of action of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol involves its interaction with biological targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into nucleic acid structures, disrupting their function. These interactions can lead to various biological effects, including antiviral and anticancer activities.
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Overview
The compound’s unique structure combines a purine base with a hydrophobic aliphatic chain, distinguishing it from nucleoside analogs and other purine derivatives. Below is a comparative analysis with key analogs:
Table 1: Comparative Data of Selected Purine Derivatives
Key Structural Differences and Implications
Aliphatic Chain vs. EPZ-5676 incorporates a bulky cyclobutyl-isopropylamino group, likely contributing to its selective binding to DOT1L methyltransferase .
Substituent Effects on Bioactivity: The 6-amino group on the purine ring is conserved in all compounds but paired with diverse substituents. For example, the 3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine uses a silyl group to protect the hydroxyl moiety during nucleic acid synthesis , whereas the target compound’s aliphatic chain may facilitate interaction with hydrophobic enzyme pockets (e.g., PDE2) .
Therapeutic and Research Applications: Immunosuppression/Antiviral: The target compound’s activities contrast with EPZ-5676’s anti-cancer focus and nucleoside analogs’ roles in DNA/RNA synthesis . Enzyme Inhibition: The hydrochloride salt (EHNA) specifically inhibits PDE2 and adenosine deaminase, while diazirine-modified analogs (e.g., in ) serve as photoaffinity probes .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The target compound’s hydrochloride form (EHNA) is soluble in DMSO, whereas nucleoside analogs (e.g., ) may require aqueous buffers .
- Metabolic Stability : Bulky substituents (e.g., silyl groups in ) improve stability against enzymatic degradation, while the aliphatic chain in the target compound may undergo β-oxidation .
生物活性
Introduction
(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, a chiral compound with the molecular formula C14H23N5O and a molecular weight of 277.37 g/mol, is notable for its purine structure and long-chain alcohol moiety. This compound is synthesized through the coupling of adenine and nonan-2-ol, resulting in significant biological activity primarily attributed to its interaction with various biochemical targets.
Structural Characteristics
The compound features a purine ring system fused to a nonan-2-ol backbone. The presence of an amino group at the 6-position of the purine ring is particularly important for its biological interactions. The stereochemistry indicated by (2R,3S) suggests specific spatial arrangements that may impact its biological activity.
The biological activity of this compound is largely due to its ability to interact with enzymes and nucleic acids. Key mechanisms include:
- Enzyme Inhibition :
-
Nucleic Acid Interaction :
- The compound may intercalate into nucleic acid structures, potentially disrupting their function and leading to various biological effects.
Antiviral and Anticancer Potential
Research indicates that compounds with purine structures often exhibit antiviral and anticancer properties. For instance:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by interfering with viral replication processes.
- Anticancer Activity : The inhibition of specific enzymes involved in nucleic acid metabolism can lead to reduced proliferation of cancer cells.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other purine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Adenosine | Purine base + ribose | Neuroprotective, cardioprotective |
| Guanosine | Purine base + ribose | Antiviral activity |
| 6-Mercaptopurine | Purine analog | Anticancer agent |
| This compound | Purine base + long-chain alcohol | Potential antiviral and anticancer activity |
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound significantly inhibits PDE2 activity, suggesting potential therapeutic applications in conditions where cGMP signaling is dysregulated.
- Cytotoxicity Assays : Preliminary cytotoxicity assessments against various cancer cell lines indicate that this compound may exhibit selective toxicity towards malignant cells while sparing normal cells.
常见问题
Basic Question: What synthetic strategies are recommended for the stereoselective synthesis of (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol?
Methodological Answer:
Stereoselective synthesis requires careful control of chiral centers. A multi-step approach is typical:
Purine Coupling : React 6-aminopurine with a protected nonanol derivative under Mitsunobu conditions to establish the glycosidic bond while preserving stereochemistry .
Chiral Resolution : Use enzymatic resolution (e.g., lipases or esterases) to separate diastereomers, as seen in related nucleoside analogs .
Deprotection : Remove protecting groups (e.g., benzyl or tert-butyl) under mild acidic or hydrogenolytic conditions to avoid racemization .
Key analytical tools include chiral HPLC (e.g., using Chiralpak IA columns) and -NMR for stereochemical verification .
Advanced Question: How can enzymatic resolution optimize the yield of the (2R,3S) enantiomer over its diastereomers?
Methodological Answer:
Enzymatic resolution leverages substrate specificity of enzymes like esterases or proteases. For example:
- Esterase Screening : Test a library of esterases (e.g., from Candida antarctica) to selectively hydrolyze undesired stereoisomers. Monitor conversion rates via LC-MS .
- Kinetic Control : Adjust reaction temperature (4–25°C) and pH (6.5–8.0) to favor enantioselectivity. A study on similar compounds achieved >95% enantiomeric excess (ee) using immobilized subtilisin .
- Crystallization : Combine enzymatic resolution with fractional crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to enhance purity .
Basic Question: What in vitro assays are suitable for evaluating its immunosuppressive activity?
Methodological Answer:
Standard assays include:
- T-Cell Proliferation Assay : Measure inhibition of concanavalin A-stimulated T-cell proliferation using -thymidine uptake. IC values <10 μM indicate potent activity .
- Cytokine Profiling : Quantify IL-2 and IFN-γ suppression in human PBMCs via ELISA. Dose-response curves (0.1–100 μM) reveal mechanism-specific effects .
- Enzyme Inhibition : Test adenosine deaminase (ADA) inhibition kinetics using spectrophotometric assays (UV absorption at 265 nm) .
Advanced Question: How to resolve contradictory data in its enzyme inhibition profiles (e.g., ADA vs. NNMT)?
Methodological Answer:
Contradictions arise from off-target effects or assay conditions. Strategies include:
- Isozyme-Specific Assays : Use recombinant ADA1 vs. ADA2 isoforms to identify selective inhibition. Adjust buffer ionic strength (50–200 mM NaCl) to mimic physiological conditions .
- Bisubstrate Analogs : Design competitive inhibitors with modified purine motifs (e.g., 6-N-methylation) to reduce cross-reactivity with nicotinamide N-methyltransferase (NNMT), as seen in related compounds .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to compare binding affinities across enzymes. Prioritize residues within 5 Å of the active site for mutagenesis validation .
Basic Question: What analytical techniques validate purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological assays .
- Stability Testing : Incubate at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via LC-MS; <5% degradation at 4°C indicates suitability for long-term storage .
- Water Content : Karl Fischer titration (<0.1% ) prevents hydrolysis of the labile purine-glycosidic bond .
Advanced Question: How to characterize metabolic pathways in hepatocyte models?
Methodological Answer:
- Radiolabeled Tracers : Synthesize -labeled compound via Pd-catalyzed coupling. Expose to primary human hepatocytes and analyze metabolites via radio-HPLC .
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify isoform-specific interactions. values <1 μM suggest high metabolic liability .
- Phase II Metabolism : Incubate with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) and detect glucuronides via high-resolution MS (Q-TOF) .
Basic Question: What structural analogs show improved pharmacokinetic profiles?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or phosphate) to reduce LogP from ~3.5 (parent compound) to <2.0, enhancing aqueous solubility. See 2'-deoxyadenosine derivatives for reference .
- Prodrug Design : Mask the 2'-OH group with acetyl or benzoyl moieties to improve oral bioavailability. Hydrolysis rates in simulated intestinal fluid (pH 6.8) predict in vivo activation .
Advanced Question: How to mitigate off-target effects in kinase inhibition screens?
Methodological Answer:
- Selectivity Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). Compounds with <30% inhibition at 10 μM are considered selective .
- ATP-Competitive Assays : Use measurements (Surface Plasmon Resonance) to distinguish true binding from allosteric modulation. Adjust ATP concentrations (1–10 mM) to mimic cellular conditions .
- CRISPR Knockout Models : Generate HEK293 cells lacking suspected off-target kinases (e.g., JAK2) to confirm mechanism-specific activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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